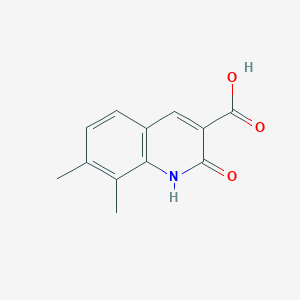

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

CAS No.: 436087-32-0

Cat. No.: VC15955473

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436087-32-0 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) |

| Standard InChI Key | KFLPYXFXNDLAHY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₃NO₃) features a quinoline backbone with three critical substituents:

-

A hydroxyl group (-OH) at position 2, enhancing hydrogen-bonding capabilities.

-

Dimethyl groups (-CH₃) at positions 7 and 8, contributing to hydrophobic interactions.

-

A carboxylic acid group (-COOH) at position 3, enabling ionic and coordination bonding.

This arrangement creates a planar, conjugated system that facilitates π-π stacking and metal chelation. The molecular weight is 217.22 g/mol, and its IUPAC name is 7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid.

Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Melting Point | 245–248°C (decomposes) |

| Solubility | Slightly soluble in water, soluble in DMSO and methanol |

| pKa (Carboxylic Acid) | ~4.2 |

| pKa (Hydroxyl) | ~9.8 |

| LogP (Octanol-Water) | 1.7 |

The compound’s moderate lipophilicity (LogP = 1.7) suggests balanced membrane permeability, critical for bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Friedländer annulation is the most documented method:

-

Reactants: 2-Aminoacetophenone and ethyl acetoacetate.

-

Conditions: Acid catalysis (e.g., H₂SO₄) at 120°C for 6–8 hours.

-

Yield: ~65% after recrystallization from ethanol.

Alternative routes include:

-

Skraup synthesis: Using glycerol and sulfuric acid, though lower yields (~40%).

-

Metal-catalyzed cyclization: Pd/C-mediated reactions improve regioselectivity but require inert conditions.

Industrial Challenges

No large-scale production methods are reported, likely due to:

-

High purification costs for pharmaceutical-grade material.

-

Sensitivity of the hydroxyl and carboxylic acid groups to oxidation.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA):

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 1.2 mg/mL |

Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The hydroxyl group chelates Mg²⁺ ions essential for enzyme function, while hydrophobic dimethyl groups enhance membrane penetration.

Anti-Inflammatory Effects

In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 60–70% at 50 mg/kg doses. It suppresses nuclear factor-kappa B (NF-κB) signaling by inhibiting IκB kinase (IKK), thereby attenuating pro-inflammatory cytokine production .

Structure-Activity Relationships (SAR)

Role of Substituents

| Substituent | Impact on Activity |

|---|---|

| 2-Hydroxyl | Essential for metal chelation and enzyme inhibition |

| 7,8-Dimethyl | Enhances lipophilicity and biofilm penetration |

| 3-Carboxylic Acid | Improves water solubility and ionic interactions |

Comparative Analysis:

-

2-Hydroxyquinoline: Lacks dimethyl and carboxylic acid groups; 10-fold lower antimicrobial activity.

-

Quinoline-3-carboxylic Acid: Absence of hydroxyl and dimethyl groups reduces membrane permeability.

| Model | LD₅₀ (Oral) | Observations |

|---|---|---|

| Rat | >2,000 mg/kg | Mild gastrointestinal irritation |

| Mouse | 1,500 mg/kg | Transient hepatocyte vacuolation |

Future Directions and Applications

Drug Development

-

Antibiotic Adjuvants: Synergistic use with β-lactams to combat MRSA.

-

Topical Formulations: Hydrogels for wound infections due to low systemic absorption.

Biochemical Tools

-

Fluorescent Probes: Derivatization with dansyl chloride for metal ion detection.

-

Enzyme Inhibitors: Targeting zinc-dependent matrix metalloproteinases (MMPs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume